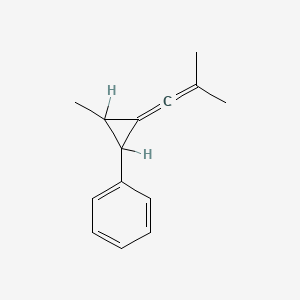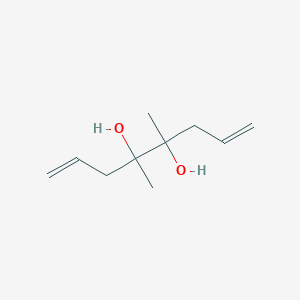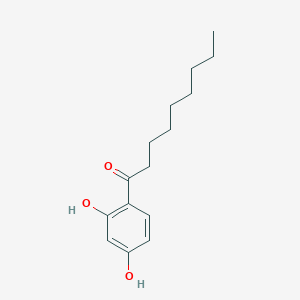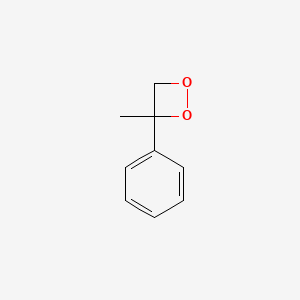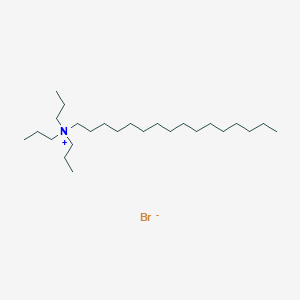![molecular formula C17H14N2O B14688621 4-Phenyl-1,3,4,5-tetrahydro-2H-indeno[1,2-d]pyrimidin-2-one CAS No. 23865-35-2](/img/structure/B14688621.png)
4-Phenyl-1,3,4,5-tetrahydro-2H-indeno[1,2-d]pyrimidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Phenyl-1,3,4,5-tetrahydro-2H-indeno[1,2-d]pyrimidin-2-one is an organic compound that belongs to the class of heterocyclic compounds known as pyrimidines. This compound is characterized by its unique structure, which includes a phenyl group attached to a tetrahydroindeno pyrimidine core. The compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-1,3,4,5-tetrahydro-2H-indeno[1,2-d]pyrimidin-2-one can be achieved through a multicomponent reaction known as the Biginelli condensation. This method involves the cyclocondensation of an aromatic aldehyde, ethyl acetoacetate, and urea in the presence of a catalyst. The reaction is typically carried out in an ethanolic solution under thermal heating .
Industrial Production Methods
For industrial production, the Biginelli condensation can be optimized using microwave irradiation to enhance the reaction rate and yield. This method allows for the efficient synthesis of the compound on a larger scale .
化学反応の分析
Types of Reactions
4-Phenyl-1,3,4,5-tetrahydro-2H-indeno[1,2-d]pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl group and other substituents can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often involve reagents like halogens, acids, and bases under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring or the pyrimidine core .
科学的研究の応用
4-Phenyl-1,3,4,5-tetrahydro-2H-indeno[1,2-d]pyrimidin-2-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of 4-Phenyl-1,3,4,5-tetrahydro-2H-indeno[1,2-d]pyrimidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antibacterial effects . The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with various biological macromolecules .
類似化合物との比較
Similar Compounds
4-Aryl-1,3,4,5-tetrahydro-2H-indeno[1,2-d]pyrimidine-2-thiones: These compounds share a similar core structure but differ in the presence of a thione group.
Pyrazolo[3,4-d]pyrimidines: These compounds have a similar pyrimidine core but include a pyrazole ring.
Uniqueness
4-Phenyl-1,3,4,5-tetrahydro-2H-indeno[1,2-d]pyrimidin-2-one is unique due to its specific phenyl substitution and tetrahydroindeno pyrimidine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
特性
CAS番号 |
23865-35-2 |
|---|---|
分子式 |
C17H14N2O |
分子量 |
262.30 g/mol |
IUPAC名 |
4-phenyl-1,3,4,5-tetrahydroindeno[1,2-d]pyrimidin-2-one |
InChI |
InChI=1S/C17H14N2O/c20-17-18-15(11-6-2-1-3-7-11)14-10-12-8-4-5-9-13(12)16(14)19-17/h1-9,15H,10H2,(H2,18,19,20) |
InChIキー |
CJORNCLHFNDFAO-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC=CC=C2C3=C1C(NC(=O)N3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


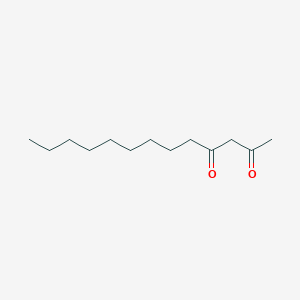
![Ethyl 3-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]but-2-enoate](/img/structure/B14688556.png)
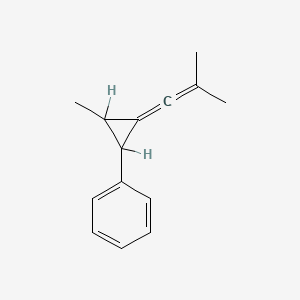
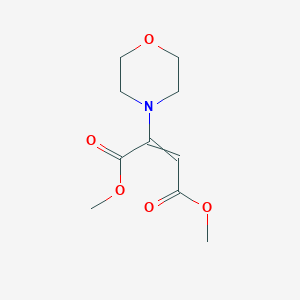
![{[(2-Methylbutan-2-yl)oxy]methyl}benzene](/img/structure/B14688580.png)

